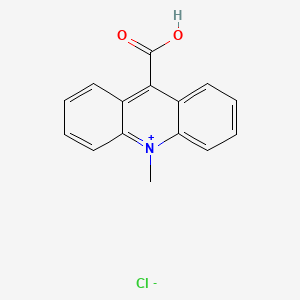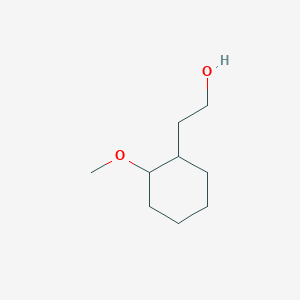
9-Carboxy-10-methylacridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Carboxy-10-methylacridin-10-ium chloride is a derivative of acridine-9-carboxylic acid. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . It is characterized by its yellow solid appearance and is often used in the synthesis of other chemiluminogenic salts.
Vorbereitungsmethoden
The synthesis of 9-Carboxy-10-methylacridin-10-ium chloride involves the reaction of acridine-9-carboxylic acid with methylating agents under specific conditions. The reaction typically requires a controlled environment to ensure the formation of the desired product. Industrial production methods often involve crystallization techniques to obtain pure compounds .
Analyse Chemischer Reaktionen
9-Carboxy-10-methylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the reagents used.
Reduction: Reduction reactions can convert this compound into different derivatives, often involving hydrogenation processes.
Wissenschaftliche Forschungsanwendungen
9-Carboxy-10-methylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminogenic agent in various chemical reactions and analytical techniques.
Biology: The compound’s luminescent properties make it useful in biological assays and imaging techniques.
Medicine: Research has explored its potential in medical diagnostics and therapeutic applications.
Industry: It is used in the production of luminescent materials and other industrial applications
Wirkmechanismus
The mechanism of action of 9-Carboxy-10-methylacridin-10-ium chloride involves its interaction with molecular targets through its chemiluminogenic properties. The compound’s ability to emit light upon chemical reactions is utilized in various applications, including imaging and diagnostics. The molecular pathways involved often include electron transfer processes and interactions with specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
9-Carboxy-10-methylacridin-10-ium chloride is unique due to its specific chemiluminogenic properties. Similar compounds include:
Acridine-9-carboxylic acid: The parent compound, known for its luminescent properties.
10-Methylacridinium chloride: Another derivative with similar applications but different structural properties.
9-Carboxy-10-methylacridinium trifluoromethanesulfonate: A compound with similar chemiluminogenic properties but different counter ions
Eigenschaften
CAS-Nummer |
5132-83-2 |
|---|---|
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-9-carboxylic acid;chloride |
InChI |
InChI=1S/C15H11NO2.ClH/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;/h2-9H,1H3;1H |
InChI-Schlüssel |
YFXCENZZYKZMNB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)











